Cas no 4264-07-7 (1,2-oxazole-3,5-diamine hydrochloride)
1,2-oxazole-3,5-diamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,2-oxazole-3,5-diamine hydrochloride
- 3,5-Isoxazolediamine, hydrochloride (11)
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- MDL: MFCD16040004
- Inchi: 1S/C3H5N3O.ClH/c4-2-1-3(5)7-6-2;/h1H,5H2,(H2,4,6);1H
- InChI Key: IHYLSNSWJLSXJX-UHFFFAOYSA-N
- SMILES: O1C(N)=CC(N)=N1.[H]Cl
1,2-oxazole-3,5-diamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | CB000747990-1g |
1,2-oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95+% | 1g |
¥3205.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000747990-5g |
1,2-oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95+% | 5g |
¥7352.00 | 2023-09-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067793-5g |
1,2-Oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95% | 5g |
¥3481.0 | 2024-04-18 | |
| AstaTech | AT19796-1/G |
ISOXAZOLE-3,5-DIAMINE HCL |
4264-07-7 | 95% | 1g |
$265 | 2023-09-19 | |
| AstaTech | AT19796-5/G |
ISOXAZOLE-3,5-DIAMINE HCL |
4264-07-7 | 95% | 5g |
$695 | 2023-09-19 | |
| Ambeed | A1114581-5g |
1,2-Oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95% | 5g |
$517.0 | 2023-03-11 | |
| Enamine | EN300-60762-0.05g |
1,2-oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95% | 0.05g |
$80.0 | 2023-02-13 | |
| Enamine | EN300-60762-0.1g |
1,2-oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95% | 0.1g |
$120.0 | 2023-02-13 | |
| Enamine | EN300-60762-0.25g |
1,2-oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95% | 0.25g |
$170.0 | 2023-02-13 | |
| Enamine | EN300-60762-0.5g |
1,2-oxazole-3,5-diamine hydrochloride |
4264-07-7 | 95% | 0.5g |
$269.0 | 2023-02-13 |
1,2-oxazole-3,5-diamine hydrochloride Suppliers
1,2-oxazole-3,5-diamine hydrochloride Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1,2-oxazole-3,5-diamine hydrochloride
1,2-Oxazole-3,5-Diamine Hydrochloride: A Comprehensive Overview
The compound with CAS No 4264-07-7, commonly referred to as 1,2-Oxazole-3,5-Diamine Hydrochloride, is a significant molecule in the field of organic chemistry. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The 1,2-Oxazole core is a versatile structure that has found applications in various areas of chemistry, including pharmaceuticals, agrochemicals, and materials science.
The 1,2-Oxazole-3,5-Diamine Hydrochloride structure consists of a central oxazole ring with two amino groups (-NH₂) attached at the 3 and 5 positions. This arrangement imparts unique electronic and steric properties to the molecule. The hydrochloride form indicates that the compound exists as a salt with hydrochloric acid (HCl), which is commonly observed in pharmaceuticals to improve solubility and stability.
Recent studies have highlighted the potential of 1,2-Oxazole-3,5-Diamine Hydrochloride as a precursor for the synthesis of bioactive compounds. For instance, researchers have utilized this molecule as an intermediate in the development of novel anticancer agents. The ability of this compound to undergo various chemical transformations makes it an attractive starting material for medicinal chemists.
In terms of synthesis, 1,2-Oxazole-3,5-Diamine Hydrochloride can be prepared through several routes. One common method involves the condensation of aldehydes or ketones with amides or ureas in the presence of an acid catalyst. This approach leverages the nucleophilic properties of the amine groups to form the oxazole ring. Another method involves cyclization reactions starting from diamine precursors.
The applications of 1,2-Oxazole-3,5-Diamine Hydrochloride extend beyond pharmaceuticals. In materials science, this compound has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The presence of multiple nitrogen atoms in its structure facilitates strong metal-ligand interactions, making it suitable for such applications.
From a biological standpoint, 1,2-Oxazole-3,5-Diamine Hydrochloride exhibits interesting properties that warrant further investigation. Studies have shown that this compound can act as a ligand for metal ions such as copper(II) and iron(III), forming complexes with potential applications in catalysis and sensing technologies.
In conclusion, 1,2-Oxazole-3,5-Diamine Hydrochloride (CAS No 4264-07-7) is a versatile compound with a wide range of applications across different fields. Its unique chemical structure and reactivity make it an invaluable tool for researchers in organic synthesis and materials science. As ongoing research continues to uncover new uses for this molecule, its significance in both academic and industrial settings is expected to grow further.
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